REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[C:5]1([CH3:13])[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=1>OS(O)(=O)=O>[C:11]([C:8]1[CH:9]=[CH:10][C:5]([CH3:13])=[C:6]([N+:1]([O-:4])=[O:2])[CH:7]=1)#[N:12]
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Name
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|
Quantity
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85 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
96 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C#N)C
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Name
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Quantity
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205 mL
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Type
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solvent
|
Smiles
|
OS(=O)(=O)O
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Type
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CUSTOM
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Details
|
With stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise
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Type
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ADDITION
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Details
|
was then added dropwise
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Type
|
STIRRING
|
Details
|
After stirring 10 minutes
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Duration
|
10 min
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Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched onto 3 kilograms ice
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Type
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FILTRATION
|
Details
|
granulated and filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |